3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one
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Overview
Description
3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioether linkage: This can be achieved by reacting 2-aminophenylthiol with a suitable electrophile.
Aldol condensation: The intermediate product can undergo aldol condensation with 4-methoxybenzaldehyde.
Cyclization and functional group modifications: Further reactions may involve cyclization and introduction of the thienyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether and amino groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In material science, the compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminophenylthio)-3-phenylpropan-1-one
- 3-(4-Methoxyphenyl)-1-(2-thienyl)propan-1-one
- 3-(2-Aminophenyl)-1-(2-thienyl)propan-1-one
Uniqueness
The unique combination of functional groups and aromatic rings in 3-(2-Aminophenylthio)-3-(4-methoxyphenyl)-1-(2-thienyl)propan-1-one may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be leveraged in designing compounds with specific desired activities.
Properties
Molecular Formula |
C20H19NO2S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(2-aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C20H19NO2S2/c1-23-15-10-8-14(9-11-15)20(13-17(22)19-7-4-12-24-19)25-18-6-3-2-5-16(18)21/h2-12,20H,13,21H2,1H3 |
InChI Key |
KPXQDJLSKLMPBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CS2)SC3=CC=CC=C3N |
Origin of Product |
United States |
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